molecular formula C7H4BrNO3S B2822851 1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide CAS No. 115540-65-3

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide

Cat. No.: B2822851
CAS No.: 115540-65-3
M. Wt: 262.08
InChI Key: KFRCHYHGXSBVGV-UHFFFAOYSA-N
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Description

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide is a heterocyclic compound that belongs to the class of benzoxathiazines. This compound is characterized by the presence of a bromine atom at the 6th position and two dioxide groups at the 2nd position.

Mechanism of Action

Mode of Action

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide acts as an inhibitor of the hCA isoforms . It interacts with these targets, inhibiting their activity and resulting in changes in the biochemical processes that these enzymes are involved in .

Biochemical Pathways

The inhibition of hCA isoforms by this compound affects various biochemical pathways. Carbonic anhydrases play a role in a wide variety of biological processes, including respiration and the transport of carbon dioxide and bicarbonate in the blood. By inhibiting these enzymes, the compound can disrupt these processes .

Pharmacokinetics

It is known that the compound is stable at room temperature and soluble in organic solvents such as ethanol and dimethyl sulfoxide .

Result of Action

The inhibition of hCA isoforms by this compound can have various molecular and cellular effects. Most notably, it can disrupt the balance of carbon dioxide and bicarbonate in cells, potentially affecting processes such as pH regulation and the transport of carbon dioxide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and solubility can be affected by temperature and the presence of certain solvents . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other substances that may interact with it.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide can be synthesized from 2-hydroxybenzaldehydes through a reaction with sulfamoyl chloride. The process involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of 1,2,3-Benzoxathiazine .

Scientific Research Applications

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Benzoxathiazine, 5-bromo-, 2,2-dioxide
  • 1,2,3-Benzoxathiazine, 7-bromo-, 2,2-dioxide
  • 4-Methyl-1,2,3-Benzoxathiazine, 2,2-dioxide

Uniqueness

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide is unique due to the specific position of the bromine atom, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 6th position may enhance its inhibitory effects on carbonic anhydrases compared to other derivatives .

Properties

IUPAC Name

6-bromo-1,2λ6,3-benzoxathiazine 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3S/c8-6-1-2-7-5(3-6)4-9-13(10,11)12-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRCHYHGXSBVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=NS(=O)(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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